N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide
Description
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a chlorophenoxy group, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16(29-20-10-6-9-19(25)14-20)24(28)27-26-15-23-21-11-4-2-7-17(21)13-18-8-3-5-12-22(18)23/h2-16H,1H3,(H,27,28)/b26-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUHLPOBLJVABK-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-chlorophenoxypropanamide. The reaction is carried out in an ethanol solvent under reflux conditions. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified through recrystallization from a suitable solvent mixture, such as methanol and chloroform .
Chemical Reactions Analysis
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with transition metals, which are studied for their catalytic and luminescent properties.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry research.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to form metal complexes also plays a role in its mechanism of action, as these complexes can interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide can be compared with other anthracene-based Schiff bases, such as:
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,4-dichlorophenoxy)propanamide: This compound has similar structural features but with additional chlorine substituents, which can affect its chemical reactivity and biological activity.
(E)-N1-[(anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine: This Schiff base features a phenylbenzene group instead of a chlorophenoxy group, leading to differences in its photophysical and electronic properties.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
